
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl group, a bromobenzyl group, and a phenylpropyl group, all connected through a carbamate linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromobenzyl Intermediate: The synthesis begins with the bromination of benzyl alcohol to form 3-bromobenzyl alcohol.
Etherification: The 3-bromobenzyl alcohol is then reacted with 3-phenylpropyl alcohol in the presence of a strong base to form the ether linkage.
Carbamate Formation: The final step involves the reaction of the ether intermediate with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylpropyl group.
Hydrolysis: The carbamate linkage is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation can produce corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The carbamate linkage may also play a role in modulating the compound’s activity by influencing its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (4-Bromophenyl)carbamate: Similar in structure but with a different substitution pattern on the benzyl group.
tert-Butyl 3-bromobenzyl(methyl)carbamate: Lacks the phenylpropyl group, making it less complex.
tert-Butyl 3-bromobenzyl(methyl)carbamate: Another variant with different functional groups.
Uniqueness
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate is unique due to its combination of functional groups, which imparts distinct chemical properties and potential biological activities. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H28BrNO3 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[(3-bromophenyl)methoxy]-3-phenylpropyl]-N-methylcarbamate |
InChI |
InChI=1S/C22H28BrNO3/c1-22(2,3)27-21(25)24(4)14-13-20(18-10-6-5-7-11-18)26-16-17-9-8-12-19(23)15-17/h5-12,15,20H,13-14,16H2,1-4H3 |
Clave InChI |
AWKLUJHYUNRHLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CC=C1)OCC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


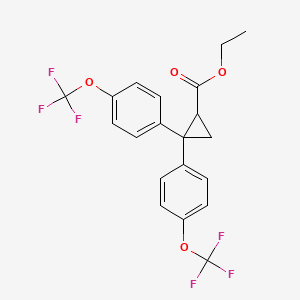

![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
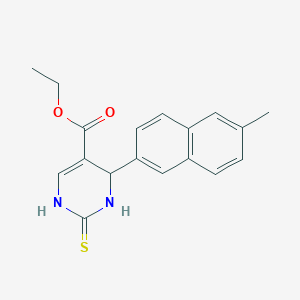
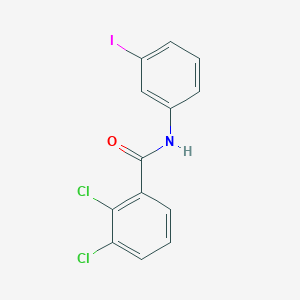
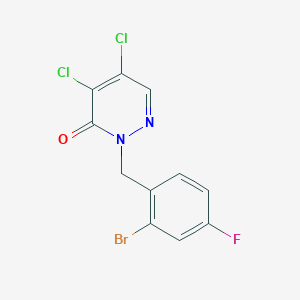
![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)

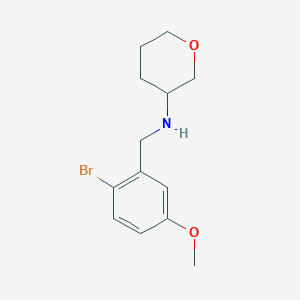

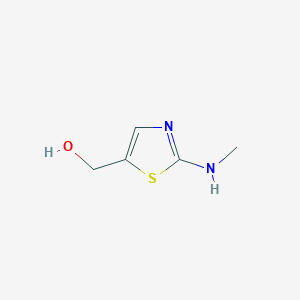
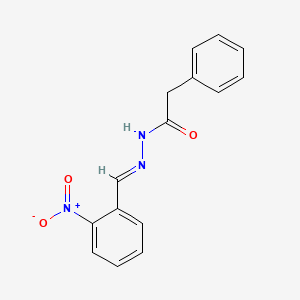
![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
